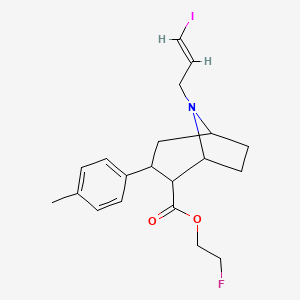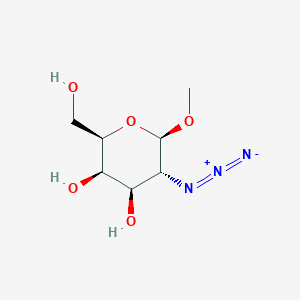![molecular formula C29H38N4S B13409816 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/structure/B13409816.png)
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane is a cyclic tetraamine compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its complex structure and unique properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane involves several steps. One common method includes the protection of amino groups using triphenylmethyl (trityl) moieties. The trityl group is introduced to protect the functional groups during the synthesis process . The synthesis typically involves the reaction of 1,4,7,10-tetraazacyclododecane with 2-bromoethyl triphenylmethyl sulfide under specific conditions to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The compound can also participate in nucleophilic substitution reactions, where the trityl group can be replaced by other functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. It is also used in environmental studies for its potential to bind and remove heavy metals from contaminated water. Additionally, it finds applications in the pharmaceutical industry as an intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane involves its interaction with molecular targets through its tetraamine structure. The compound can form stable complexes with metal ions, which is crucial for its applications in coordination chemistry and environmental remediation . The trityl group also plays a role in protecting functional groups during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane is unique due to its combination of a cyclic tetraamine structure and a trityl-protected thiol group. Similar compounds include other cyclic tetraamines like 1,4,7,10-tetraazacyclododecane and its derivatives. the presence of the trityl group in this compound provides additional stability and selectivity in chemical reactions, setting it apart from other similar compounds.
Properties
Molecular Formula |
C29H38N4S |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
1-(2-tritylsulfanylethyl)-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C29H38N4S/c1-4-10-26(11-5-1)29(27-12-6-2-7-13-27,28-14-8-3-9-15-28)34-25-24-33-22-20-31-18-16-30-17-19-32-21-23-33/h1-15,30-32H,16-25H2 |
InChI Key |
YKLWFYFDUONSKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCNCCN1)CCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)

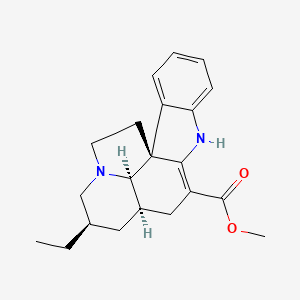
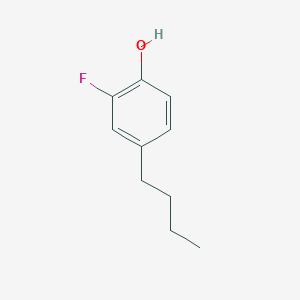
![alpha,alpha'-[(Methylimino)di-2,1-ethanediyl]bis-benzenemethanol](/img/structure/B13409772.png)
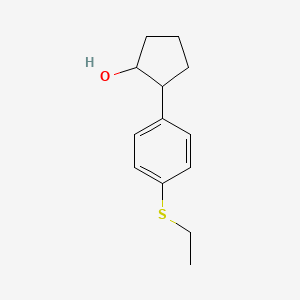
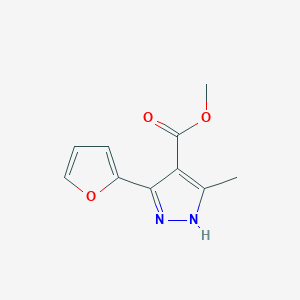
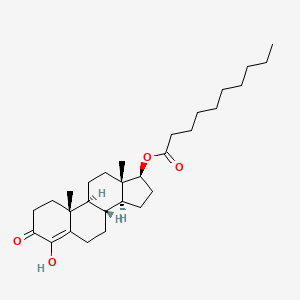
![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol](/img/structure/B13409789.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13409803.png)

